Product packaging for 2,6-Difluoro-3-propoxybenzoic acid(Cat. No.:CAS No. 2484889-17-8)

2,6-Difluoro-3-propoxybenzoic acid

Cat. No.: B6309649
CAS No.: 2484889-17-8
M. Wt: 216.18 g/mol
InChI Key: ZZWMZRPRIOTGIO-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoic Acid Derivatives Research

Fluorinated benzoic acid derivatives are a cornerstone of contemporary chemical research, primarily due to the profound influence of fluorine on the physicochemical and biological properties of organic molecules. The incorporation of fluorine atoms can modulate a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has made them invaluable scaffolds in the design of pharmaceuticals and agrochemicals. chemimpex.com

Historical Trajectory and Significance as a Research Target

The journey to synthesizing and studying specifically substituted molecules like 2,6-Difluoro-3-propoxybenzoic acid is built upon a rich history of advancements in organofluorine chemistry. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. However, the development of more sophisticated synthetic methodologies has enabled the precise installation of fluorine atoms and other functional groups.

While a detailed historical account specifically for this compound is not extensively documented in mainstream literature, its emergence as a research target is a logical progression in the exploration of functionalized fluorinated aromatics. The significance of this compound lies in its potential as a versatile building block. The combination of the difluoro-substitution pattern with the propoxy ether linkage presents a unique chemical space for exploration, particularly in the search for new bioactive compounds and advanced materials.

Overview of Contemporary Research Trajectories and Challenges

Current research involving fluorinated benzoic acid derivatives is largely driven by the pharmaceutical and agrochemical industries. These compounds are frequently used as key intermediates in the synthesis of a wide array of products. sigmaaldrich.com For instance, derivatives of fluorobenzoic acid are used as starting materials for anti-inflammatory drugs and anticancer agents. sigmaaldrich.com

The contemporary research trajectory for a molecule like this compound would likely involve its application in the following areas:

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The specific substitution pattern may confer desirable pharmacokinetic properties.

Agrochemicals: In the development of new herbicides and pesticides, where fluorination can enhance efficacy and selectivity. chemimpex.com

Materials Science: Exploration in the creation of specialty polymers and liquid crystals, where the fluorine and propoxy groups can influence material properties such as thermal stability and dielectric constant.

A significant challenge in this field is the development of efficient, scalable, and environmentally benign synthetic routes. The synthesis of polysubstituted aromatic compounds often requires multi-step sequences, and achieving high regioselectivity can be difficult. Overcoming these synthetic hurdles is a key focus of ongoing research.

Scope and Objectives of Current Academic Inquiry

The academic inquiry into this compound and its analogues is multifaceted. The primary objectives of such research can be summarized as follows:

Synthesis and Characterization: Developing and optimizing synthetic pathways to access this compound and its derivatives in high yield and purity. This includes detailed characterization using modern analytical techniques.

Physicochemical Profiling: A thorough investigation of its properties, such as pKa, lipophilicity (logP), and solid-state structure. This data is crucial for predicting its behavior in different environments and for designing future experiments.

Exploration of Reactivity: Studying the reactivity of the carboxylic acid, the aromatic ring, and the propoxy group to understand its potential for further chemical transformations.

Biological Screening: Evaluating its biological activity in various assays to identify potential therapeutic or agrochemical applications. This often involves screening against a panel of enzymes, receptors, or microbial strains. researchgate.netnih.govppor.azmdpi.comnih.gov

The ultimate goal of this academic inquiry is to unlock the full potential of this compound as a valuable tool in the creation of new and improved chemical entities.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant, data for the compound and its close structural relatives can be compiled from various sources, including chemical supplier databases and patents. This information provides a foundational understanding of its basic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₀F₂O₃216.182484889-17-8
2,6-Difluorobenzoic acidC₇H₄F₂O₂158.10385-00-2 nih.gov
2,6-Difluoro-3-nitrobenzoic acidC₇H₃F₂NO₄203.1083140-59-2
2,5-Difluoro-4-propoxybenzoic acidC₁₀H₁₀F₂O₃216.182586127-09-3 sigmaaldrich.com
3,5-Difluoro-2-propoxybenzoic acidC₁₀H₁₀F₂O₃216.181443344-16-8 bldpharm.com
3,6-Difluoro-2-hydroxybenzoic acidC₇H₄F₂O₃174.10Not Available sigmaaldrich.com

Note: Data is compiled from publicly available chemical databases and may not be from peer-reviewed research articles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O3 B6309649 2,6-Difluoro-3-propoxybenzoic acid CAS No. 2484889-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWMZRPRIOTGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Difluoro 3 Propoxybenzoic Acid

Classical Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of 2,6-Difluoro-3-propoxybenzoic acid suggests several logical disconnections to identify viable starting materials. A primary disconnection involves the ether linkage, pointing to 2,6-difluoro-3-hydroxybenzoic acid and a propyl halide as key precursors. Another strategic cut is at the carboxyl group, which can be retrosynthetically traced back to a nitrile or an aldehyde functionality on the benzene (B151609) ring.

A common synthetic route starts with the hydrolysis of a corresponding nitrile. For instance, 2,6-difluorobenzonitrile (B137791) can be hydrolyzed under basic conditions using sodium hydroxide (B78521) and water at elevated temperatures and pressures to yield 2,6-difluorobenzoic acid. chemicalbook.com This foundational molecule can then be further functionalized.

Another approach involves the functionalization of a pre-existing difluorinated aromatic ring. For example, 1,2,3-trichlorobenzene (B84244) can be converted to 2,6-difluoroaniline (B139000) through a multi-step process involving partial fluorine exchange, selective reduction, and amination. google.com The resulting aniline (B41778) can then be transformed into the target benzoic acid. Lithiation of 1,3-difluorobenzene (B1663923) followed by carbonation is another, albeit less scalable, method to generate a difluorobenzoic acid precursor. google.com

The propoxy group is typically introduced via a Williamson ether synthesis, where a hydroxylated precursor, such as methyl 2,6-difluoro-3-hydroxybenzoate, is reacted with a propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a base like potassium carbonate. Subsequent hydrolysis of the ester group then yields the final this compound.

Modern Catalytic Synthesis Strategies

Modern organic synthesis heavily relies on catalytic methods to enhance efficiency, selectivity, and substrate scope. The synthesis of this compound and its derivatives can benefit significantly from these advanced strategies.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for creating C-C bonds. libretexts.orgresearchgate.net This reaction is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable organoboron reagents. libretexts.orgresearchgate.net For the synthesis of precursors to this compound, a suitably substituted aryl halide could be coupled with a boronic acid to introduce specific functionalities. nih.govnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted aromatic compounds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. beilstein-journals.orgresearchgate.net This reaction is instrumental in creating precursors for more complex molecules and is valued for its efficiency in forming carbon-carbon triple bonds. beilstein-journals.org

Organocatalytic Approaches for Enantioselective Synthesis (if applicable to derivatives)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While not directly applied to the synthesis of the achiral this compound itself, organocatalytic methods are highly relevant for the enantioselective synthesis of its chiral derivatives. For instance, organocatalysts can be employed in the synthesis of 3-difluoroalkyl-3-hydroxyoxindoles, which are structurally related to difluorinated aromatic compounds. nih.govrsc.org Chiral phosphoric acids have been used to catalyze the β-C(sp²)-H functionalization of enamides in cascade reactions to produce chiral dihydropyrimido[1,6-a]indoles bearing a gem-difluoromethylene group with high enantioselectivity. nih.gov

Photoredox Catalysis and Electrosynthesis Applications

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. researchgate.net This methodology can be applied to generate difluoroalkyl radicals from suitable precursors, which can then participate in various coupling reactions. researchgate.net For example, visible-light-induced photoredox difluoromethylation has been used for the synthesis of 3,3-difluoro-2-oxindoles from bromodifluoroacetate and anilines. researchgate.net

Electrosynthesis offers another sustainable approach, using electricity to drive chemical reactions. It can be employed for the polymerization of carbazole (B46965) and thiophene (B33073) derivatives to create electrochromic polymer membranes. mdpi.com While direct electrosynthesis of this compound is not commonly reported, the principles of electrosynthesis could be applied to key steps, such as oxidation or reduction, in a synthetic sequence.

Regioselective Functionalization Approaches

The precise control of substituent placement on an aromatic ring, known as regioselectivity, is crucial in the synthesis of specifically substituted compounds like this compound. The electronic properties of the existing fluorine and carboxylic acid (or its precursor) groups direct the position of incoming substituents.

In nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated aromatic compounds, the regioselectivity can be influenced by both electronic and steric factors. For example, in tetrafluorinated BOPYPY dyes, the F2 atom is consistently substituted, unless stabilizing π-π stacking interactions with a thiophenol group direct the substitution to the F4 position. nih.govnih.gov This highlights the subtle interplay of factors that can be harnessed to achieve regiocontrol. The functionalization of azoles, another class of heterocyclic compounds, also presents challenges and opportunities for regioselective control. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. e3s-conferences.org In the context of synthesizing this compound, this can be achieved through several strategies.

One key aspect is the use of less hazardous reagents. For example, a greener synthesis route for a related difluorinated compound involved replacing N-bromosuccinimide (NBS) with sodium bromate (B103136) as the bromine source. e3s-conferences.org The use of water as a solvent and microwave irradiation can also contribute to more environmentally benign processes. researchgate.net

Another principle is maximizing atom economy, which can be addressed by designing synthetic routes with high yields and minimal waste. e3s-conferences.org Enzymatic catalysis offers a promising green alternative to traditional chemical methods. For instance, decarboxylases have been used for the carboxylation of resorcinol (B1680541) to produce 2,6-dihydroxybenzoic acid using CO2, demonstrating a sustainable approach to forming the carboxylic acid group. mdpi.com The development of synthetic pathways that utilize renewable feedstocks, such as the synthesis of (R)-3-hydroxy-decanoic acid from cellulose-derived levoglucosenone, further exemplifies the application of green chemistry in producing valuable chemical entities. nih.gov

Process Optimization and Scale-Up Methodologies in Laboratory Settings

The successful synthesis of this compound on a laboratory scale hinges on the careful optimization of each synthetic step to maximize yield and purity while ensuring a safe and efficient process. The key transformation in this synthesis is the Williamson ether synthesis, which involves the O-alkylation of a 2,6-difluoro-3-hydroxybenzoic acid intermediate with a propyl halide.

A foundational approach to this synthesis first involves the preparation of 2,6-difluorobenzoic acid. One documented method involves the hydrolysis of 2,6-difluorobenzonitrile. In a laboratory setting, this can be achieved by reacting 2,6-difluorobenzonitrile with sodium hydroxide in water under elevated temperature and pressure. Subsequent acidification with an acid, such as sulfuric acid, precipitates the 2,6-difluorobenzoic acid. This initial step is crucial as the purity of this precursor directly impacts the subsequent reactions.

The next critical stage is the introduction of a hydroxyl group at the 3-position. This can be a challenging transformation and may involve a multi-step sequence, potentially including nitration of the 2,6-difluorobenzoic acid followed by reduction of the nitro group to an amine, diazotization, and finally, hydrolysis to the phenol. Each of these steps requires careful optimization of reagents, temperature, and reaction time to manage the formation of isomers and other by-products.

The final step is the etherification of the 2,6-difluoro-3-hydroxybenzoic acid intermediate. The Williamson ether synthesis is the most common and versatile method for this transformation. organic-synthesis.comwikipedia.org This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane. wikipedia.org

Process Optimization:

The optimization of the Williamson ether synthesis for preparing this compound involves a systematic investigation of several key parameters to enhance reaction efficiency, yield, and purity.

Choice of Base: The selection of a suitable base is critical for the complete deprotonation of the phenolic hydroxyl group without promoting side reactions. Common bases for this transformation include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydrides (e.g., sodium hydride). organic-synthesis.com The reactivity of the phenol, which is influenced by the electron-withdrawing fluorine atoms, will dictate the required base strength. For phenols, weaker bases like potassium carbonate are often sufficient and are generally safer to handle on a larger scale than highly reactive hydrides. organic-synthesis.com

Solvent Selection: The choice of solvent plays a significant role in the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly employed as they can dissolve the reactants and facilitate the SN2 reaction mechanism. nih.gov The selection of the solvent may also depend on the solubility of the starting materials and the ease of product isolation and purification.

Reaction Temperature and Time: The reaction temperature is a crucial parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired by-products through elimination or other side reactions. A typical temperature range for Williamson ether synthesis is between 50-100 °C. nih.gov The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours. nih.gov

Molar Ratio of Reactants: Optimizing the molar ratio of the alkylating agent (propyl halide) to the phenolic substrate is essential. Using a slight excess of the propyl halide can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process and increase costs.

The following table summarizes key variables and their potential impact on the synthesis, providing a framework for optimization studies in a laboratory setting.

ParameterVariableEffect on ReactionOptimization Goal
Base Potassium Carbonate, Sodium Hydride, Cesium CarbonateDeprotonation of phenol, potential for side reactionsAchieve complete deprotonation with minimal by-product formation.
Solvent Acetonitrile, DMF, AcetoneSolubilizes reactants, influences reaction rateMaximize reaction rate and yield, facilitate product isolation.
Alkylating Agent 1-Bromopropane, 1-IodopropaneReactivity (Iodide is a better leaving group)Balance reactivity with cost and availability.
Temperature 50 - 100 °CAffects reaction rate and by-product formationFind the lowest effective temperature for a clean reaction.
Molar Ratio Phenol:Propyl Halide:BaseDrives reaction to completion, affects costUse the minimum excess of reagents for maximum conversion.

Scale-Up Methodologies in a Laboratory Setting:

Scaling up the synthesis of this compound from a few milligrams to a multi-gram or kilogram scale in a laboratory environment presents several challenges that require careful consideration.

Heat Transfer: Exothermic reactions, such as the initial nitration or the Williamson ether synthesis itself, can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. This can lead to localized hot spots, increased by-product formation, and potential safety hazards. The use of a jacketed reactor with controlled heating and cooling is essential for maintaining a stable reaction temperature.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates throughout the reaction vessel. As the volume increases, achieving effective agitation becomes more challenging. The use of appropriate overhead stirrers with suitable impeller designs is necessary to prevent localized concentration gradients and ensure uniform temperature distribution.

Reagent Addition: The rate of addition of reagents, particularly strong acids, bases, or reactive alkylating agents, needs to be carefully controlled during scale-up. A slow, controlled addition using a dropping funnel or a syringe pump can help to manage the reaction exotherm and prevent the buildup of unreacted reagents.

Work-up and Purification: The work-up and purification procedures developed on a small scale may need to be adapted for larger quantities. Extractions can become more cumbersome, and the volume of solvents required increases significantly. Purification techniques such as column chromatography, which may be feasible for small quantities, can become impractical for large-scale laboratory preparations. Recrystallization is often the preferred method for purifying the final product on a larger scale, and the choice of a suitable solvent system is critical for obtaining high purity and yield.

The following table outlines some key considerations and strategies for scaling up the synthesis in a laboratory setting.

ChallengeMitigation Strategy
Exotherm Control Use of jacketed reactors, controlled rate of reagent addition, monitoring of internal temperature.
Mixing Efficiency Use of overhead mechanical stirrers with appropriate impeller design.
Reagent Handling Use of addition funnels or syringe pumps for controlled delivery of reagents.
Product Isolation Adaptation of work-up procedures, use of larger scale extraction and filtration equipment.
Purification Development of robust recrystallization protocols to replace or supplement chromatography.

By systematically addressing these optimization and scale-up parameters, it is possible to develop a robust and reproducible laboratory-scale process for the synthesis of this compound, ensuring the consistent production of this important chemical compound for further research and development.

Reactivity and Derivatization of 2,6 Difluoro 3 Propoxybenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives such as esters, amides, alcohols, and aldehydes. However, the presence of two ortho-fluorine atoms introduces significant steric hindrance, which can impede standard reaction conditions and necessitate tailored synthetic approaches.

Esterification and Amidation Reactions for Diverse Scaffolds

The conversion of 2,6-Difluoro-3-propoxybenzoic acid into its corresponding esters and amides is a crucial step for creating diverse molecular scaffolds. Due to the steric hindrance from the adjacent fluorine atoms, which shield the carboxyl group, standard esterification methods may prove inefficient. It is well-established that di-ortho-substituted benzoic acids are resistant to all but the most potent methylating agents. tandfonline.com For instance, attempts to convert 2,3,6-trichlorobenzoic acid to its methyl ester using tetramethylammonium (B1211777) hydroxide (B78521) showed minimal success, a phenomenon attributed to the steric hindrance of the carboxylic acid group. tandfonline.com

To overcome this challenge, more reactive derivatizing agents are often employed. One effective method for the esterification of the related 2,6-difluorobenzoic acid (2,6-DFBA) involves the use of pentafluorobenzyl bromide in the presence of a base like sodium carbonate. tandfonline.com This reaction proceeds efficiently, yielding the corresponding pentafluorobenzyl ester, which is highly sensitive for analytical detection purposes. tandfonline.com Another approach involves using powerful methylating agents like diazomethane (B1218177), which has been shown to form the methyl ester of 2,6-DFBA. tandfonline.com More recently, heterogeneous catalysts such as the metal-organic framework UiO-66-NH2 have been successfully used for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol (B129727), offering a significant reduction in reaction time compared to traditional methods like the BF₃·MeOH complex. rsc.org

Amidation reactions face similar steric challenges. The formation of amides typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride. The reaction of di-ortho-halo-substituted benzoic acids with thionyl chloride to form the acyl chloride is known to be slow due to the ortho substituents reducing reactivity. tandfonline.com Once the acyl chloride is formed, it can then be reacted with a variety of primary or secondary amines to yield the desired amide derivatives.

Table 1: Representative Esterification Reactions of 2,6-Difluorobenzoic Acid Analogues

Starting MaterialReagent(s)ProductYieldReference
2,6-Difluorobenzoic acidPentafluorobenzyl bromide, Na₂CO₃, AcetonePentafluorobenzyl 2,6-difluorobenzoateHigh tandfonline.com
2,6-Difluorobenzoic acidDiazomethaneMethyl 2,6-difluorobenzoateN/A tandfonline.com
Fluorinated benzoic acidsMethanol, UiO-66-NH₂ catalystMethyl estersHigh rsc.org
2,6-Difluorobenzoic acid2-Ethylhexanol2-Ethylhexyl 2,6-difluorobenzoateN/A nih.gov

Note: The reactivity of this compound is expected to be similar to these analogues, though the propoxy group may have a minor electronic influence.

Reduction to Alcohol and Aldehyde Derivatives for Further Synthesis

The reduction of the carboxylic acid group in this compound to a primary alcohol (2,6-difluoro-3-propoxybenzyl alcohol) or an aldehyde (2,6-difluoro-3-propoxybenzaldehyde) provides versatile intermediates for further synthetic transformations.

While sodium borohydride (B1222165) (NaBH₄) is a common reagent for reducing aldehydes and ketones, it generally does not reduce carboxylic acids under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced by using it in combination with other reagents. For instance, a NaBH₄–iodine system has been shown to reduce carboxylic acids to alcohols in high yields. nih.gov Preventing the rearrangement of sensitive substrates during NaBH₄ reduction can be achieved by quenching the intermediate benzyl (B1604629) alkoxide with a weak acid like acetic acid. nih.gov

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of directly reducing carboxylic acids to primary alcohols. The reaction would involve the treatment of this compound with LiAlH₄ in an anhydrous etheral solvent, followed by an aqueous workup.

The partial reduction to the aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the initial conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction, such as an ester or an acyl chloride, followed by reaction with a specialized reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Decarboxylation Pathways and Mechanism Elucidation

The removal of the carboxylic acid group from the aromatic ring, known as decarboxylation, is generally a difficult transformation for benzoic acids unless specific activating groups are present. nist.gov The reaction often requires high temperatures, sometimes exceeding 350°C, or the presence of catalysts. nist.govresearchgate.net

The mechanism of decarboxylation can vary depending on the reaction conditions and the substituents on the aromatic ring. Under acidic conditions, the reaction can proceed via an electrophilic substitution mechanism where a proton attacks the ipso-carbon (the carbon bearing the carboxyl group), leading to the displacement of carbon dioxide. nist.gov The presence of electron-donating groups, such as the propoxy group in the target molecule, can facilitate this process by stabilizing the intermediate carbocation (a σ-complex). nist.govresearchgate.net Conversely, electron-withdrawing groups like fluorine tend to disfavor this pathway.

Research on hydroxy- and aminobenzoic acids has shown that decarboxylation can be catalyzed by bimetallic nanoparticles under hydrogenation conditions. acs.org For many benzoic acids, decarboxylation rates are slow, but they are significantly accelerated for species activated by hydroxyl groups in the ortho or para positions. nist.gov Given that this compound lacks such strong activating groups for this specific transformation, its decarboxylation would likely require harsh thermal conditions or a specialized catalytic system. Recent advancements have shown that radical decarboxylation of benzoic acids can occur at much lower temperatures (e.g., 35°C) using copper-based systems, providing a pathway to aryl radicals that can be used in further reactions. nih.gov

Aromatic Ring Functionalization and Modification

The benzene (B151609) ring of this compound is substituted with two deactivating fluorine atoms, a deactivating carboxylic acid group, and an activating propoxy group. The interplay of these substituents' electronic and steric effects governs the regioselectivity of further aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. minia.edu.eg The directing effects of the existing substituents determine the position of the incoming electrophile.

Propoxy group (-OCH₂CH₂CH₃): This is a strong activating group and is ortho, para-directing.

Fluorine atoms (-F): Halogens are deactivating groups but are also ortho, para-directing.

Carboxylic acid group (-COOH): This is a strong deactivating group and is meta-directing.

In this compound, the positions are substituted as follows: C1-COOH, C2-F, C3-OPr, C6-F. The available positions for substitution are C4 and C5. The powerful ortho, para-directing influence of the C3-propoxy group will direct incoming electrophiles to the C4 (para) and C2 (ortho) positions. Since C2 is already substituted, the primary activation is towards C4. The C2- and C6-fluorine atoms also direct ortho and para. The C2-fluorine directs to C1 and C3 (both blocked) and C5. The C6-fluorine directs to C1 and C5 (C1 blocked). The C1-carboxylic acid directs meta to C3 and C5 (C3 blocked).

Therefore, the C4 and C5 positions are the potential sites for substitution. The strong activating effect of the propoxy group at C3 strongly directs towards the C4 position. The fluorine at C6 and the carboxylic acid at C1 both direct towards C5. A nitration reaction of the related 2,6-difluorobenzoic acid, for example, yields 2,6-difluoro-3-nitrobenzoic acid, demonstrating that substitution can occur ortho to one fluorine and meta to the other. prepchem.com In the case of this compound, the C4 position is highly activated by the para-propoxy group, making it the most likely site of electrophilic attack.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product
NitrationNO₂⁺2,6-Difluoro-4-nitro-3-propoxybenzoic acid
HalogenationBr⁺, Cl⁺4-Bromo(or Chloro)-2,6-difluoro-3-propoxybenzoic acid
SulfonationSO₃2,6-Difluoro-3-propoxy-4-sulfobenzoic acid

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine) and displaces it. openstax.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups positioned ortho or para to the site of attack. lumenlearning.comlibretexts.org

In this compound, the two fluorine atoms are excellent leaving groups for SNAr reactions, a reactivity trend where fluoride (B91410) is often superior to other halides. wikipedia.org The ring is activated towards nucleophilic attack by the electron-withdrawing effects of the fluorine atoms themselves and the carboxylic acid group. A nucleophile could potentially replace either the fluorine at C2 or C6.

The substitution of one of the fluorine atoms would be facilitated by strong nucleophiles such as alkoxides, thiolates, or amines. For instance, reacting the compound with sodium methoxide (B1231860) (NaOCH₃) would likely lead to the substitution of one fluorine atom to yield a difluoroanisole derivative. The reaction of activated aryl halides with dimethylamine (B145610) is also a common transformation. nih.gov Given the presence of two fluorine atoms, sequential substitution with different nucleophiles could also be envisioned, providing a pathway to highly functionalized aromatic compounds. lumenlearning.com

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents.

In the case of this compound, the carboxylic acid group is a potent DMG. Following deprotonation of the acidic proton of the carboxyl group, the resulting carboxylate can direct the lithiation to the adjacent C4 position. The two fluorine atoms at the C2 and C6 positions also act as moderate directing groups. However, the position ortho to the propoxy group (C4) is the most likely site for deprotonation due to the combined directing effect of the carboxylate and the propoxy group, and the activating effect of the ortho-fluorine.

The general principle of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG, which facilitates the deprotonation of the sterically accessible ortho-proton. For this compound, treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an ethereal solvent at low temperatures would be the typical condition to attempt a DoM reaction.

Table 1: Potential Electrophiles for Quenching the Aryllithium Intermediate of this compound

ElectrophileResulting Functional Group
D₂ODeuterium
(CH₃)₂SO₄Methyl
I₂Iodine
CO₂Carboxylic acid
RCHOHydroxymethyl

It is important to note that while the carboxylate is a strong directing group, the presence of the two ortho-fluorine atoms could potentially lead to competing reaction pathways, such as nucleophilic aromatic substitution. The specific reaction conditions, including the choice of base, solvent, and temperature, would be crucial in controlling the desired DoM pathway.

Propoxy Side Chain Modifications

The propoxy group of this compound offers another avenue for chemical modification, allowing for the introduction of different functionalities and the alteration of the molecule's physical and chemical properties.

Ether Cleavage and Formation Reactions

The ether linkage of the propoxy group can be cleaved under harsh reaction conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Cleavage of the aryl-ether bond would result in the formation of 2,6-difluoro-3-hydroxybenzoic acid and 1-halopropane.

Conversely, the synthesis of this compound itself involves an ether formation reaction, most commonly a Williamson ether synthesis. This would involve the reaction of a 2,6-difluoro-3-hydroxybenzoic acid derivative with a propyl halide in the presence of a base.

Table 2: Reagents for Ether Cleavage and Formation

ReactionReagents and ConditionsProducts
Ether CleavageHBr or HI, heat2,6-Difluoro-3-hydroxybenzoic acid, 1-halopropane
Ether Formation (Williamson Synthesis)2,6-Difluoro-3-hydroxybenzoic acid, Propyl halide, Base (e.g., K₂CO₃)This compound

Functionalization of the Alkyl Chain (e.g., Oxidation, Halogenation)

The propyl chain of the propoxy group is also susceptible to chemical modification, although this can be more challenging without affecting other parts of the molecule. Free-radical halogenation, for instance, could introduce a halogen atom onto the alkyl chain, but this process often lacks selectivity and may require protection of the carboxylic acid group.

Oxidation of the alkyl chain is another potential transformation. Depending on the oxidizing agent and reaction conditions, it could be possible to introduce a hydroxyl group or a carbonyl group at specific positions on the propyl chain. However, controlling the regioselectivity of such reactions on a simple alkyl chain can be difficult. More sophisticated methods involving directed C-H activation could potentially offer a more controlled approach to functionalizing the propoxy group.

Further research into the specific reactivity of the propoxy group in this particular molecular context is needed to fully explore the possibilities of its functionalization.

Advanced Spectroscopic and Structural Elucidation of 2,6 Difluoro 3 Propoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural and conformational analysis of 2,6-difluoro-3-propoxybenzoic acid. By examining the magnetic properties of its atomic nuclei, detailed information about the molecule's connectivity and spatial arrangement can be obtained.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Detailed Structural and Conformational Analysis

Multi-nuclear NMR provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The aromatic region would likely feature a multiplet for the two adjacent aromatic protons (H-4 and H-5). The propoxy group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be influenced by the fluorine and propoxy substituents. The two carbons bonded to fluorine (C-2 and C-6) are expected to show large C-F coupling constants. Due to the "ortho effect" of the substituents, the carboxylic acid group may be twisted out of the plane of the benzene (B151609) ring, which would also influence the chemical shifts. wikipedia.org

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms at the C-2 and C-6 positions. The chemical shift of this signal would be characteristic of fluorine atoms on a benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH 12.0-13.0 (s, 1H) 165-170
C-1 - 125-130
C-2 - 155-160 (d, ¹JCF)
C-3 - 140-145
H-4 / C-4 7.0-7.2 (m, 1H) 115-120
H-5 / C-5 6.8-7.0 (m, 1H) 110-115
C-6 - 155-160 (d, ¹JCF)
O-CH₂- 4.0-4.2 (t, 2H) 70-75
-CH₂- 1.8-2.0 (sext, 2H) 20-25
-CH₃ 1.0-1.2 (t, 3H) 10-15

Predicted data based on analogous compounds and general NMR principles. 's' denotes singlet, 'd' doublet, 't' triplet, 'sext' sextet, 'm' multiplet.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Complex Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and understanding the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. sdsu.edu Key correlations would be observed between the adjacent aromatic protons (H-4 and H-5) and within the propoxy group, specifically between the methyl and adjacent methylene protons, and between the two methylene groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It would confirm the assignments made in the 1D spectra, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and the propoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. csbsju.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For example, correlations would be expected from the aromatic protons to the carbons of the carboxylic acid and the propoxy group, and from the propoxy protons to the aromatic C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to confirm the conformation of the molecule, such as the spatial relationship between the propoxy group and the adjacent aromatic proton.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism Research

The crystal structure of this compound would likely reveal a non-planar conformation. Due to steric hindrance from the two ortho-fluorine atoms, the carboxylic acid group is expected to be twisted out of the plane of the benzene ring. nih.govnih.gov A study on 2,6-difluorobenzoic acid showed a dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in substituted benzoic acids. rsc.org The specific polymorphic forms of this compound would depend on crystallization conditions such as the solvent used and the rate of cooling. Different polymorphs can exhibit distinct physical properties due to variations in their crystal packing and intermolecular interactions.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) and Crystal Packing Analysis

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups. These typically form centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. nih.govresearchgate.net

Halogen bonding, a noncovalent interaction involving a halogen atom, is another possibility. While fluorine is the least likely halogen to participate in strong halogen bonds due to its low polarizability, such interactions have been observed in fluorinated aromatic molecules, especially when attractive dispersion forces overcome electrostatic repulsion. nih.govnih.govchemistryviews.org The presence of two fluorine atoms could lead to F···F or F···O contacts that influence the crystal structure. nih.gov

Advanced Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. researchgate.netnih.gov For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₀H₁₀F₂O₃.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (·OH, -17 Da) and the loss of a carboxyl group (·COOH, -45 Da). The fragmentation of the propoxy group would likely involve the loss of a propyl radical (·C₃H₇, -43 Da) or propene (C₃H₆, -42 Da) through a McLafferty rearrangement. The stability of the aromatic ring means that the molecular ion peak is expected to be relatively abundant. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
216 [M]⁺ (Molecular Ion)
199 [M - OH]⁺
174 [M - C₃H₆]⁺ (McLafferty Rearrangement)
171 [M - COOH]⁺
143 [M - C₃H₆ - CHO]⁺

Predicted fragmentation based on common fragmentation patterns of aromatic carboxylic acids and ethers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic molecules by providing the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C10H10F2O3.

Property Value
Molecular FormulaC10H10F2O3
Exact Monoisotopic Mass216.0598 u

This table presents the theoretical exact mass for this compound.

The fragmentation of benzoic acid derivatives in mass spectrometry is a well-studied process that provides significant structural information. For this compound, the fragmentation pathways can be predicted based on the established fragmentation patterns of similar compounds. The initial ionization would likely result in the formation of the molecular ion [M]+•. Subsequent fragmentation could proceed through several key pathways.

One of the most common fragmentation pathways for benzoic acids involves the loss of the hydroxyl radical (•OH) from the carboxylic acid group, leading to the formation of an acylium ion. Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH). The propoxy side chain can also undergo fragmentation, primarily through the loss of a propyl radical (•C3H7) or propene (C3H6) via a McLafferty-type rearrangement. The presence of two fluorine atoms on the aromatic ring will also influence the fragmentation, potentially leading to the loss of HF or fluorine radicals, although these are generally less favored fragmentation pathways for aryl fluorides.

Tandem Mass Spectrometry (MS/MS) for Elucidating Product Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific precursor ion, typically the molecular ion or a prominent fragment ion, is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of product ions that provide detailed information about the structure of the precursor ion.

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss
216.06199.05•OH
216.06171.06•COOH
216.06173.08C3H7•
216.06174.05C3H6

This interactive table outlines the predicted product ions from MS/MS analysis of this compound.

The analysis of these product ions can confirm the presence of the carboxylic acid and propoxy functional groups and help to pinpoint their positions on the difluorinated benzene ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting Research

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a wealth of information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 3300-2500 cm-1. The C=O stretching vibration of the carboxylic acid will give a strong absorption band around 1700-1680 cm-1. The C-O stretching of the carboxylic acid and the propoxy ether linkage will be observed in the 1320-1210 cm-1 and 1275-1200 cm-1 regions, respectively. The C-F stretching vibrations of the aromatic ring typically appear as strong bands in the 1350-1100 cm-1 region. Aromatic C-H stretching vibrations are expected above 3000 cm-1, while the aromatic C=C stretching vibrations will be seen in the 1600-1450 cm-1 region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum, typically around 1680-1640 cm-1. Aromatic ring stretching vibrations are usually strong in Raman spectra and appear in the 1620-1580 cm-1 and 1590-1575 cm-1 regions. The C-F stretching vibrations are also Raman active. A significant advantage of Raman spectroscopy is the typically weak scattering of the O-H bond, which simplifies the spectrum in the high-frequency region compared to FT-IR.

Functional GroupExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)Weak
C-H (Aromatic)3100-30003100-3000
C-H (Aliphatic)2960-28502960-2850
C=O (Carboxylic Acid)1700-16801680-1640
C=C (Aromatic)1600-14501620-1575
C-O (Carboxylic Acid/Ether)1320-1200Active
C-F (Aromatic)1350-1100Active

This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling the confirmation of its functional groups and providing a unique spectral signature for its identification.

Computational and Theoretical Studies of 2,6 Difluoro 3 Propoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of substituted benzoic acids. mdpi.comorientjchem.org These methods are used to determine the molecule's geometry, electronic characteristics, and spectroscopic profiles.

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding this. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. actascientific.com

For aromatic compounds like 2,6-Difluoro-3-propoxybenzoic acid, the π-electrons of the benzene (B151609) ring are delocalized, creating a stable system. youtube.com The fluorine and propoxy substituents, along with the carboxylic acid group, significantly influence the electron distribution. The fluorine atoms are strongly electronegative and act as electron-withdrawing groups, while the propoxy group is an electron-donating group. The carboxylic acid group is also electron-withdrawing. patsnap.com This push-pull of electrons across the aromatic ring dictates the molecule's charge distribution and reactivity.

Calculations on similar molecules, such as difluorobenzoic acids and other substituted benzoic acids, show that charge transfer occurs within the molecule, which is evident from the HOMO and LUMO energies. actascientific.comnih.gov The HOMO is typically located over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient areas. This separation of charge creates a molecular dipole moment and influences how the molecule interacts with other species.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds This table presents expected values based on calculations for similar substituted benzoic acids.

Property Predicted Value Significance
HOMO Energy ~ -7.0 eV Indicates electron-donating capability
LUMO Energy ~ -1.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap ~ 5.5 eV Suggests high chemical stability

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible propoxy group and the rotatable carboxylic acid group means that this compound can exist in multiple conformations. Conformational analysis involves calculating the potential energy surface to identify the most stable arrangements (conformers) of the atoms. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a critical factor. nih.govju.edu.jo

Studies on similar molecules show that the planar conformation, where the C=O and O-H bonds of the carboxylic acid group are in the same plane as the benzene ring, is often the most stable. mdpi.com However, the bulky propoxy group and the fluorine atoms at the 2 and 6 positions may cause steric hindrance, potentially favoring a non-planar arrangement of the carboxylic acid group. The propoxy chain itself has several rotatable bonds, leading to a complex potential energy surface with multiple local energy minima. Computational scans of the dihedral angles can map this surface and determine the global minimum energy conformation. dergipark.org.tr

Quantum chemical calculations are highly effective at predicting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. dergipark.org.trdergipark.org.tr These theoretical spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. nih.gov

Theoretical IR and Raman spectra are calculated by determining the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies are often scaled to better match experimental results. orientjchem.org For this compound, characteristic vibrational bands would include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and various vibrations of the aromatic ring and propoxy group. mdpi.com

NMR chemical shifts can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr The predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique nucleus in the molecule, influenced by the electronic environment created by the substituents.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on typical ranges for functional groups found in similar molecules.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3000 - 2500 (broad)
Carboxylic Acid C=O Stretch 1720 - 1680
Aromatic Ring C-F Stretch 1350 - 1100
Propoxy Group C-H Stretch 2980 - 2850

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore the potential chemical reactions of this compound. By calculating the energy profiles of reaction pathways, including the structures of transition states and intermediates, researchers can predict the most likely mechanisms. nih.govrsc.org

For example, the acidity (pKa) of the carboxylic acid group can be predicted by calculating the Gibbs free energy change of the deprotonation reaction. mdpi.comresearchgate.net The electron-withdrawing fluorine atoms are expected to increase the acidity of the benzoic acid. Other potential reactions include electrophilic aromatic substitution, where the positions of attack on the benzene ring are influenced by the directing effects of the existing substituents. patsnap.com Computational studies can reveal the activation energies for substitution at different positions, predicting the reaction's regioselectivity.

Molecular Dynamics Simulations for Intermolecular Interactions

In the context of material science, molecular dynamics (MD) simulations can provide insights into how molecules of this compound interact with each other and with other materials in the solid or liquid state. rsc.org MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the intermolecular forces. mdpi.com

These simulations can be used to predict properties like crystal packing, solubility, and interactions at interfaces. nih.govaip.org For instance, if this compound were used to modify a surface, MD could simulate the arrangement of the molecules on that surface and calculate the binding energy. The formation of hydrogen bonds between the carboxylic acid groups is a dominant intermolecular interaction that would strongly influence the bulk properties of the material. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate a molecule's structural or computational properties (descriptors) with its chemical reactivity or biological activity. researchgate.netnih.gov While specific QSRR studies on this compound are not available, the methodology can be described.

For a series of related benzoic acid derivatives, various molecular descriptors would be calculated, such as electronic properties (HOMO/LUMO energies, atomic charges), steric parameters, and hydrophobicity (LogP). mdpi.com These descriptors would then be statistically correlated with an observed reactivity measure, such as a reaction rate constant or an acidity constant. researchgate.net The resulting QSRR model, often a linear equation, can be used to predict the reactivity of new, untested compounds in the same class, including this compound. mdpi.com This approach is valuable for screening large numbers of compounds and for understanding which molecular features are most important for a given chemical property.

Role of 2,6 Difluoro 3 Propoxybenzoic Acid As a Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Fluorinated Aromatic Compounds

The synthesis of complex, highly fluorinated aromatic compounds is of significant interest due to the unique properties conferred by fluorine, such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics. 2,6-Difluoro-3-propoxybenzoic acid serves as a valuable precursor in this context. The difluorinated benzene (B151609) ring is a key structural motif that can be further elaborated. For instance, research on highly fluorinated benzene ligands has shown their ability to bind with cationic rhodium fragments, forming organometallic complexes that are active in catalysis. nih.gov While this research does not directly involve this compound, it highlights the reactivity of the fluorinated benzene core, suggesting that the title compound could be a starting point for similar complex organometallic structures or other substituted aromatic compounds through reactions targeting the C-H bonds of the aromatic ring or by modification of the carboxylic acid group.

The Diels-Alder reaction is another powerful tool for constructing complex aromatic systems. Fluorinated dienes or dienophiles can be used to create polycyclic aromatic hydrocarbons (PAHs). researchgate.net A compound like this compound, after suitable modification, could potentially act as a dienophile or be derived from a more complex fluorinated precursor synthesized via such cycloaddition reactions, opening pathways to novel fluorinated PAHs with specific functionalities.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The incorporation of fluorine into these structures can significantly enhance their biological activity and material properties. This compound is an ideal starting material for the synthesis of novel fluorinated heterocycles. The carboxylic acid group can be readily converted into an amide, ester, or other functional groups, which can then participate in cyclization reactions.

A pertinent example is the synthesis of a potential PET agent for cancer imaging, which started from 2,6-difluorobenzoic acid and involved its coupling with a pyrazole (B372694) derivative to form a complex benzamide (B126). researchgate.netresearchgate.net This demonstrates a clear synthetic strategy where this compound could be used to generate analogous heterocyclic systems. The propoxy group would introduce additional lipophilicity and conformational flexibility, potentially influencing the molecule's interaction with biological targets.

Research on the electrophilic fluorination of dihydropyridines to produce fluorinated pyridines further underscores the importance of fluorinated building blocks. acs.org The presence of fluorine in such precursors is crucial for accessing these advanced heterocyclic targets. By analogy, this compound can be envisioned as a key component in multi-step syntheses of complex, fluorinated pyridines, quinolines, or other N-heterocycles with potential applications in pharmaceuticals and materials.

Intermediate in the Development of Specialty Materials

Monomer for Advanced Polymers and Copolymers Research

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants. This compound, possessing both a reactive carboxylic acid group and a fluorinated aromatic ring, is a promising candidate as a monomer for the synthesis of advanced polymers like polyesters and polyamides.

The polycondensation of aromatic dicarboxylic acids with diols is a standard method for producing wholly aromatic polyesters. acs.org While this compound is a monocarboxylic acid, it could be used as an end-capping agent to control the molecular weight and modify the properties of polyesters. google.com Alternatively, it could be chemically modified to a difunctional monomer, for example, by introducing a second reactive group, enabling its direct incorporation into the main chain of a polymer.

The introduction of fluorine into polymers like poly(aryl ether ketone) (PAEK) has been shown to improve their dielectric properties, making them suitable for high-frequency applications in 5G technology. nih.govresearchgate.net Research has demonstrated that incorporating fluorinated monomers can lead to polymers with low dielectric constants and excellent thermal stability. nih.govresearchgate.net Given these findings, this compound represents a valuable building block for designing novel fluorinated polymers with tailored properties for the electronics industry.

Below is a table summarizing the properties of polymers synthesized using fluorinated monomers, illustrating the potential characteristics of polymers derived from this compound.

Polymer TypeFluorinated Monomer ExampleKey Properties Gained from FluorinationPotential Application
Poly(aryl ether ketone) (PAEK)Hexafluobisphenol AExcellent thermal stability, solubility, low dielectric constantHigh-frequency communication materials
Poly(aryl ether ketone)s (PAEKs)(3,4-difluorophenyl)hydroquinoneHigh thermal stability, good mechanical properties, low dielectric constantsAdvanced electronics, aerospace
Amorphous PolyethersPerfluorophenylene groupsLowered glass transition temperature, specific relaxation behaviorsSpecialty membranes, coatings

Building Block for Liquid Crystal Systems and Organic Optoelectronic Materials

The design of molecules with specific shapes and electronic properties is crucial for the development of liquid crystals and organic optoelectronic materials. The bent-core shape and the presence of fluorine atoms in molecules derived from substituted benzoic acids can lead to the formation of unique liquid crystalline phases.

Research on difluoro-substituted Schiff base liquid crystals has shown that fluorine substituents enhance the mesomorphic range and thermal stability of these materials by increasing the molecular dipole moment. acs.org The study compared a non-fluorinated liquid crystal with a difluorinated analogue, demonstrating a significant enhancement in the liquid crystalline temperature range for the fluorinated compound. This compound possesses the key structural features—a difluorinated aromatic core and a flexible alkyl chain (propoxy group)—that are desirable for creating such materials. The propoxy group can contribute to the formation of mesophases at lower temperatures.

The general structure of these liquid crystals often involves a central aromatic core, linking groups like Schiff bases or esters, and terminal alkyl or alkoxy chains. This compound can be readily incorporated into such structures, for example, by esterification with a phenolic compound that forms the other part of the bent core. The resulting molecule would have the necessary polarity, rigidity, and flexibility to exhibit liquid crystalline behavior, making it a valuable building block for new display and sensor technologies.

Synthon in Agrochemical Research Precursors (e.g., related to compounds like diflubenzuron (B1670561) degradation products)

In the field of agrochemicals, fluorinated compounds play a significant role as herbicides, insecticides, and fungicides. The benzoylurea (B1208200) class of insecticides, for instance, often contains a difluorobenzoyl moiety. A well-known example is Diflubenzuron, for which 2,6-difluorobenzoic acid is a known environmental transformation product. nih.gov This connection highlights the relevance of the 2,6-difluorobenzoyl scaffold in agrochemical research.

This compound can be considered a valuable synthon for the development of new agrochemical candidates. The propoxy group can be used to tune the lipophilicity of the molecule, which is a critical parameter for its uptake and transport in target organisms. By converting the carboxylic acid to an amide and coupling it with an appropriate aniline (B41778) derivative, new benzoylurea analogues can be synthesized. These new compounds could exhibit improved efficacy, a different spectrum of activity, or a more favorable environmental profile compared to existing agrochemicals.

Furthermore, the study of compounds like this compound is important for understanding the metabolic pathways of more complex propoxy-containing agrochemicals. It could potentially be a metabolite or degradation product, and its synthesis and characterization are therefore relevant for environmental and toxicological studies. The synthesis of related compounds, such as 2,6-difluoro-3-((propylsulfonyl)amino)benzoic acid, which has been investigated for its potential biological activities, further illustrates the interest in this class of molecules for life science applications. youtube.com

Integration into Diverse Organic Synthesis Strategies for Novel Molecular Architectures

The chemical versatility of this compound allows for its integration into a wide array of organic synthesis strategies to create novel and complex molecular architectures. The three distinct functional elements of the molecule—the carboxylic acid, the fluorine atoms, and the propoxy group—can be selectively addressed to build molecular complexity.

The carboxylic acid is a gateway to a multitude of functional groups, including esters, amides, acid halides, and even can be a directing group in ortho-metalation reactions. This allows for the construction of larger molecules through coupling reactions. For example, the synthesis of a complex benzamide for PET imaging illustrates how the carboxylic acid can be used to link the fluorinated aromatic ring to a heterocyclic moiety. researchgate.netresearchgate.net

The fluorine atoms not only modify the properties of the final molecule but also influence the reactivity of the aromatic ring. They can activate the ring for nucleophilic aromatic substitution or direct further electrophilic substitution to the remaining unsubstituted position. This allows for precise control over the substitution pattern of the aromatic core.

The propoxy group, while seemingly a simple substituent, can play a crucial role in determining the physical properties of the final molecule, such as solubility, crystallinity, and melting point. In the context of materials science, it can influence the self-assembly properties of molecules, as seen in the formation of liquid crystals. acs.org In medicinal chemistry, it can affect the pharmacokinetics of a drug candidate.

By combining these features, synthetic chemists can use this compound as a strategic building block to access a diverse range of new molecules with applications in materials science, agrochemicals, and pharmaceuticals. Its potential for creating new fluorinated polymers, advanced liquid crystals, and biologically active compounds makes it a valuable tool in the pursuit of novel molecular architectures.

Analytical Methodologies for Research Scale Characterization and Purity Assessment of 2,6 Difluoro 3 Propoxybenzoic Acid

Chromatographic Separation Techniques for Impurity Profiling and Quantification

Chromatographic methods are paramount for separating 2,6-Difluoro-3-propoxybenzoic acid from any potential impurities that may have arisen during its synthesis or from degradation. These techniques allow for both qualitative identification and quantitative measurement of these minor components.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. A well-developed and validated HPLC method can effectively separate the main component from structurally similar impurities.

Method Development: A reverse-phase HPLC method is typically developed for this type of analysis. The selection of a suitable stationary phase, such as a C18 column, is critical for achieving adequate retention and separation. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to ensure good peak shape and resolution. Gradient elution is frequently employed to separate compounds with a range of polarities effectively. The detector wavelength is chosen based on the UV absorbance maximum of this compound to ensure high sensitivity.

Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound
ParameterCondition
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientTime (min) | %B 0 | 30 15 | 80 20 | 80 22 | 30 25 | 30
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This process converts the non-volatile analyte into a more volatile derivative.

Derivatization: A common derivatization technique for carboxylic acids is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming methyl esters using diazomethane (B1218177) or methanol with an acid catalyst. This step reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

GC Analysis: The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Chirality is a key consideration for many pharmaceutical compounds. However, this compound itself is not a chiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, analysis of enantiomeric purity using chiral chromatography is not applicable to the parent compound. Should any synthetic route lead to chiral derivatives, this technique would then become relevant.

Advanced Titrimetric Methods for Quantitative Analysis of Carboxylic Acid Content

Titrimetric analysis remains a fundamental and highly accurate method for determining the concentration of an acidic functional group. For this compound, potentiometric titration offers a precise way to measure the carboxylic acid content.

Potentiometric Titration: In this method, a standard solution of a strong base, such as sodium hydroxide (B78521), is gradually added to a solution of the benzoic acid derivative. A pH electrode monitors the change in pH as the titration progresses. The endpoint of the titration, where the acid has been completely neutralized by the base, is identified by the point of maximum inflection in the titration curve. This method is advantageous as it does not rely on a visual color change and can be automated for higher precision and reproducibility. The purity of the acid can be calculated based on the volume of titrant used, its concentration, and the weight of the sample.

Table 2: Typical Parameters for Potentiometric Titration of this compound
ParameterSpecification
Titrant0.1 M Sodium Hydroxide (standardized)
SolventEthanol/Water mixture (e.g., 1:1 v/v)
Indicator ElectrodeGlass pH electrode
Reference ElectrodeSilver/Silver Chloride (Ag/AgCl)
Endpoint DeterminationFirst or second derivative of the titration curve

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both separation and structural identification of the main compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): By coupling a gas chromatograph with a mass spectrometer, each separated component can be identified based on its mass spectrum. After derivatization, the sample is introduced into the GC. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the structure of the compound, including potential impurities. Common fragments for benzoic acid derivatives include the loss of the carboxylic acid group and fragments related to the aromatic ring and its substituents.

Future Research Directions and Emerging Paradigms for 2,6 Difluoro 3 Propoxybenzoic Acid

Discovery of Novel and More Efficient Synthetic Routes

Currently, dedicated synthetic routes for 2,6-Difluoro-3-propoxybenzoic acid are not widely reported in the literature, presenting a significant opportunity for process chemistry innovation. Future research will likely focus on creating efficient, scalable, and high-yielding pathways starting from readily available precursors.

A logical and promising approach would be a multi-step synthesis originating from 2,6-difluorobenzoic acid. This hypothetical pathway would involve the strategic functionalization of the C3 position. A practical route could involve nitration of the starting material, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to install a hydroxyl group at the C3 position, yielding 2,6-difluoro-3-hydroxybenzoic acid. The final propoxy group could then be introduced via a Williamson ether synthesis. A similar multi-step sequence involving nitration, esterification, reduction, diazotization, and hydrolysis has been successfully employed for the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

Key research objectives would include optimizing each step to maximize yield and minimize the formation of impurities. This involves screening various reagents, catalysts, solvents, and reaction conditions. For instance, while high-temperature hydrolysis of 2,6-difluorobenzonitrile (B137791) is a known route to the parent acid chemicalbook.com, developing milder, catalytically driven methods would be a significant advancement.

Table 1: Proposed Synthetic Pathway and Areas for Optimization
StepTransformationStarting MaterialKey Reagents/ConditionsFuture Research Focus
1Electrophilic Nitration2,6-Difluorobenzoic acidHNO₃ / H₂SO₄Improving regioselectivity to favor 3-nitro isomer; exploring milder nitrating agents.
2Nitro Group Reduction2,6-Difluoro-3-nitrobenzoic acidCatalytic Hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂, Fe/HCl)Developing selective and "green" catalytic systems with high turnover numbers.
3Diazotization/Hydrolysis2,6-Difluoro-3-aminobenzoic acid1. NaNO₂ / H₂SO₄ 2. H₂O, HeatControlling temperature and reaction time to prevent side reactions; exploring one-pot procedures.
4Williamson Ether Synthesis2,6-Difluoro-3-hydroxybenzoic acidPropyl halide (e.g., C₃H₇Br), Base (e.g., K₂CO₃, NaH)Screening various bases and phase-transfer catalysts to improve efficiency and yield under milder conditions.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is governed by the electronic interplay of its three distinct functional groups: the ortho-para directing, electron-donating propoxy group; the meta-directing, electron-withdrawing carboxylic acid; and the strongly electron-withdrawing fluorine atoms. Future studies will be essential to map the compound's reactivity and harness it for synthetic utility.

Standard derivatization of the carboxyl group to form esters, amides, and acid halides is expected. Indeed, the parent 2,6-difluorobenzoic acid is used to synthesize complex benzamides, such as potential PET imaging agents. sigmaaldrich.com Beyond these conventional reactions, research into catalytic transformations is a promising frontier. While the C-F bond is notoriously strong, investigations into catalytic C-F activation could unlock novel cross-coupling reactions.

Furthermore, the development of innovative catalytic cycles could lead to unconventional reactivity. Drawing inspiration from other fields, such as the isomerization of fatty acids using transition-metal catalysts ruhr-uni-bochum.de, one could envision catalytic systems that might facilitate dynamic transformations on the aromatic ring, although this remains highly speculative. The primary focus will likely be on leveraging the existing functional groups to direct further substitutions and build molecular complexity in a controlled manner.

Integration into Sustainable Chemistry Initiatives and Bio-based Synthesis

The principles of sustainable chemistry demand the development of environmentally benign chemical processes and a thorough understanding of a molecule's environmental fate. For this compound, future research in this area is twofold.

First, developing greener synthetic routes is paramount. This includes exploring enzymatic or chemo-enzymatic pathways. For example, research into the reverse action of certain enzymes, such as using decarboxylases for the specific carboxylation of a precursor molecule with CO2, represents a long-term goal for sustainable synthesis. mdpi.com

Second, understanding the biodegradability of this compound is crucial. Fluorinated aromatic compounds are often resistant to microbial degradation due to the stability of the C-F bond. researchgate.net Studies on the biodegradation of monofluorobenzoates have shown that degradation is possible under specific anaerobic conditions, often initiated by denitrifying bacteria like Pseudomonas stutzeri, which can achieve stoichiometric defluorination. nih.govresearchgate.net Future research should investigate whether microbes can metabolize this compound. It is plausible that initial biological attack would target the more labile propoxy or carboxyl groups, which could be a key first step that activates the molecule for subsequent, more difficult, C-F bond cleavage. mdpi.com Such studies are vital for assessing the environmental persistence and potential for bioremediation of this and related compounds.

Development of Advanced Analytical Probes and Detection Methods

As this compound or its derivatives find use in commercial products, the need for sensitive and specific analytical methods for its detection in complex matrices (e.g., biological fluids, environmental samples) will become critical. Research in this area will focus on developing robust analytical protocols, likely based on advanced chromatographic and mass spectrometric techniques.

A metabolite of several pesticides, 2,6-difluorobenzoic acid, can be detected in urine using gas chromatography-mass spectrometry (GC-MS) after purification and derivatization. nih.gov A similar strategy would be applicable to this compound. A hypothetical future method would involve sample extraction, followed by derivatization of the carboxylic acid to increase volatility (e.g., silylation), and subsequent analysis by GC-MS. Alternatively, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) could offer high sensitivity and specificity without the need for derivatization. The development of such methods is essential for pharmacokinetic studies, biomonitoring, and environmental analysis.

Table 2: Hypothetical Parameters for a Future GC-MS Detection Method
ParameterDescriptionExample/Rationale
MatrixSample typeUrine, Plasma, Water, Soil Extract
ExtractionAnalyte isolation from matrixSolid-Phase Extraction (SPE) with a mixed-mode or polymer-based sorbent.
DerivatizationChemical modification for GC analysisSilylation of the carboxylic acid group using an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Internal StandardCompound for quantificationA stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled) or a structurally similar compound.
GC ColumnChromatographic separationA mid-polarity capillary column (e.g., 5% phenyl polysiloxane) to achieve good peak shape and separation.
MS DetectionAnalyte detection and quantificationElectron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic fragment ions for high specificity and sensitivity.

Expanding its Role as a Key Intermediate in the Construction of Complex Molecular Architectures for Diverse Applications

The most significant future impact of this compound will likely be its use as a versatile building block in the synthesis of high-value, complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai The unique combination of substituents makes it a valuable scaffold for several reasons:

Difluoro Motif: The two fluorine atoms at the 2 and 6 positions can sterically hinder the rotation of the carboxyl group and lock the molecule into a specific conformation, which can be advantageous for binding to biological targets. Fluorine can also enhance metabolic stability and modulate the acidity of the carboxyl group.

Propoxy Group: This group provides a lipophilic handle that can be varied (e.g., to isopropoxy, butoxy) to fine-tune the molecule's solubility and pharmacokinetic properties. It also offers an additional point of interaction within a receptor's binding pocket.

Carboxylic Acid: This functional group is a versatile anchor for creating a wide array of derivatives, including amides and esters, which are common functionalities in bioactive compounds.

Future research will focus on incorporating this acid into synthetic campaigns aimed at producing novel compounds for various biological targets. Given the prevalence of fluorinated aromatics in modern drugs, this scaffold could be explored for a multitude of therapeutic areas.

Table 3: Potential Applications of this compound as a Synthetic Intermediate
Potential Application AreaRationale and Research DirectionExample Target Class
OncologyFluorinated benzoic acids are components of many kinase inhibitors. The scaffold could be used to develop new inhibitors targeting specific cancer-related pathways.Tyrosine Kinase Inhibitors, Phosphodiesterase (PDE) Inhibitors researchgate.net
Anti-inflammatory AgentsThe structure could serve as a basis for novel non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of inflammatory cytokines.COX-2 Inhibitors, p38 MAP Kinase Inhibitors
AgrochemicalsThe parent compound, 2,6-difluorobenzoic acid, is a known metabolite of diflubenzuron (B1670561), a benzoylurea (B1208200) insecticide. sigmaaldrich.comnih.gov This scaffold could be used to design new, effective, and potentially safer pesticides or herbicides.Fungicides, Herbicides, Insecticides
NeuroscienceThe unique electronic and steric properties could be exploited to design ligands for central nervous system (CNS) receptors with improved blood-brain barrier penetration.Serotonin Receptor Modulators, Dopamine Receptor Ligands
Materials ScienceIncorporation into polymers could yield materials with specialized properties, such as thermal stability, hydrophobicity, and specific optical characteristics. ontosight.aiHigh-Performance Polymers, Fluorinated Liquid Crystals

Q & A

Q. Methodological Answer :

¹H and ¹³C NMR : Assign peaks for propoxy (-OCH₂CH₂CH₃) and aromatic protons, noting coupling constants (e.g., 3JHF^3J_{HF} for fluorine-proton interactions) .

¹⁹F NMR : Confirm fluorine positions and absence of defluorination byproducts (δ −110 to −125 ppm for aromatic fluorines) .

FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and ether (C-O stretch, 1100–1250 cm⁻¹) functional groups .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₉F₂O₃) with <2 ppm error .

Advanced: How does the propoxy group influence the compound’s reactivity compared to hydroxyl analogs?

Methodological Answer :
The propoxy group (-OCH₂CH₂CH₃) alters reactivity in two key ways:

Electron-Donating Effect : Enhances electron density at position 3, reducing susceptibility to electrophilic attack compared to hydroxyl analogs .

Steric Effects : The bulky propoxy group hinders nucleophilic substitution at adjacent positions, necessitating higher temperatures or stronger bases for further functionalization .

Experimental Validation : Compare reaction rates of propoxy vs. hydroxyl derivatives in esterification (e.g., with acetyl chloride) to quantify steric/electronic impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.